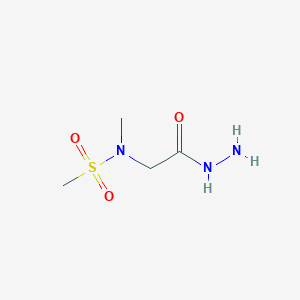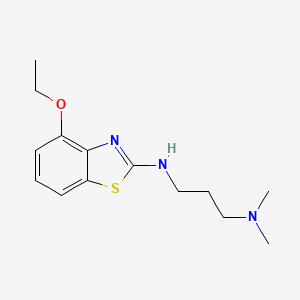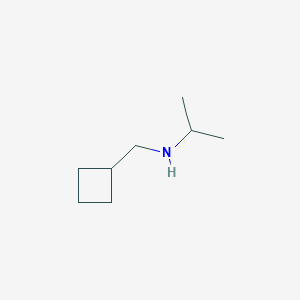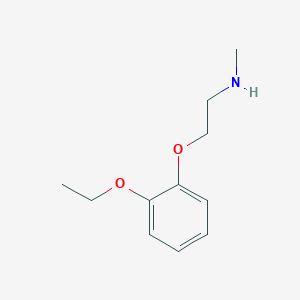
2-(2-Ethoxyphenoxy)-N-methylethanamine
Übersicht
Beschreibung
“2-(2-Ethoxyphenoxy)-N-methylethanamine” is a chemical compound. It is also known as 2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride . The molecular formula is C13H20ClNO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds involves taking catechol as a starting raw material, obtaining high-purity o-ethoxyphenol by using an acid-alkali back extraction method . Then, o-ethoxyphenol reacts with 1, 2-dibromoethane to obtain a crude product of 2-(2-ethoxyphenoxy) ethyl bromide . Another method involves taking 2-ethoxyphenoxy and 1,2-dibromoethane as raw materials, under the existence of a phase-transfer catalyst, dropping a mild dilute aqueous alkali, and performing a substitution reaction .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its molecular formula. The molecular formula of a similar compound, 2-(2-Ethoxyphenoxy)ethyl methanesulfonate, is C11H16O5S . Another similar compound, 2-[(2-Ethoxyphenoxy)methyl]oxirane, has a molecular formula of C11H14O3 .
Wissenschaftliche Forschungsanwendungen
Metabolite Identification and Pharmacokinetics
- Chlorphenoxamine Metabolites : A study by Goenechea et al. (1987) identified various metabolites of chlorphenoxamine, a compound related to 2-(2-Ethoxyphenoxy)-N-methylethanamine, in human urine. These metabolites were also found to be excreted as conjugates, indicating the body's metabolic processing of such compounds (Goenechea et al., 1987).
Biochemical Interactions and Analytical Techniques
- High-Performance Liquid Chromatography : Poklis et al. (2014) developed a method using high-performance liquid chromatography for detecting and quantifying a derivative of this compound in serum and urine, showcasing the importance of analytical techniques in understanding the pharmacokinetics of such compounds (Poklis et al., 2014).
Spectroscopy and XRD Studies
- Spectroscopic Analysis : Demircioğlu et al. (2019) investigated a compound similar to this compound using spectroscopic techniques. This study emphasizes the role of such techniques in understanding molecular structures and interactions, which is crucial for drug design and material science (Demircioğlu et al., 2019).
Fluorescence and Chemical Analysis
- Fluoroionophores Study : Research by Hong et al. (2012) on fluoroionophores, which includes compounds related to this compound, highlights the potential applications in metal ion detection and molecular recognition technologies (Hong et al., 2012).
Molecular Pharmacology
- Pharmacological Profiles : Ogawa et al. (2002) examined the pharmacology of a compound structurally related to this compound, emphasizing the importance of such studies in understanding the therapeutic potential and receptor interactions of novel compounds (Ogawa et al., 2002).
Safety and Hazards
Wirkmechanismus
Pharmacokinetics
- Viloxazine is available in an extended-release formulation (QELBREE). It has an oral route of administration. It distributes throughout the body, including the brain. Viloxazine undergoes hepatic metabolism, primarily via cytochrome P450 enzymes. Approximately 12–15% of viloxazine is eliminated unchanged in the urine .
Biochemische Analyse
Biochemical Properties
2-(2-Ethoxyphenoxy)-N-methylethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the norepinephrine transporter, where it acts as a selective inhibitor. This interaction prevents the reuptake of norepinephrine, leading to increased levels of this neurotransmitter in the synaptic cleft . Additionally, this compound has been shown to interact with other transporters and receptors, albeit with lower affinity . These interactions are crucial for its potential use as an antidepressant and in other therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting the norepinephrine transporter, this compound increases norepinephrine levels, which can enhance cell signaling pathways associated with mood regulation . This compound also affects gene expression by altering the transcription of genes involved in neurotransmitter synthesis and metabolism . Furthermore, it impacts cellular metabolism by modulating the activity of enzymes involved in energy production and neurotransmitter synthesis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to the norepinephrine transporter, inhibiting its function and preventing the reuptake of norepinephrine . This binding interaction is crucial for its antidepressant effects. Additionally, this compound may interact with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression . These molecular interactions are essential for understanding the therapeutic potential of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Over extended periods, it may undergo degradation, leading to a decrease in its efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, particularly in the context of neurotransmitter regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance mood and cognitive function by increasing norepinephrine levels . At higher doses, it may exhibit toxic or adverse effects, such as increased heart rate and blood pressure . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes . Understanding the dosage effects is crucial for optimizing the therapeutic use of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The primary metabolic pathway involves the oxidation of the ethoxyphenoxy group, followed by conjugation reactions that facilitate its excretion . These metabolic processes are vital for understanding the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is transported across cell membranes by the norepinephrine transporter, which facilitates its accumulation in target tissues . Additionally, binding proteins may influence its localization and distribution within cells, affecting its overall efficacy and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with the norepinephrine transporter and other biomolecules . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments or organelles . Understanding the subcellular localization is crucial for elucidating the precise mechanisms of action of this compound.
Eigenschaften
IUPAC Name |
2-(2-ethoxyphenoxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-13-10-6-4-5-7-11(10)14-9-8-12-2/h4-7,12H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZMDWDXCZNJOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651139 | |
| Record name | 2-(2-Ethoxyphenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6660-49-7 | |
| Record name | 2-(2-Ethoxyphenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(4-Formyl-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416106.png)

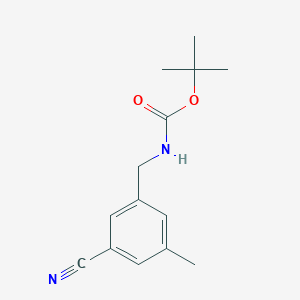
![4-(3-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416109.png)
![(1R)-N-(3-Azidopropyl)-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide](/img/structure/B1416110.png)
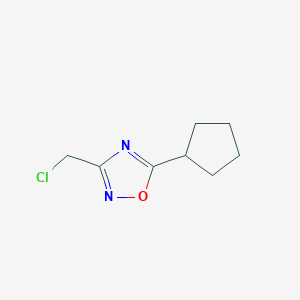
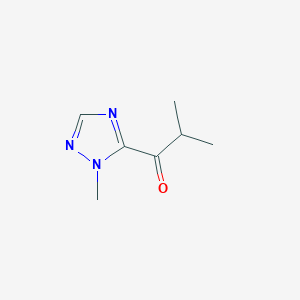
![4-(5-Fluoropyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416116.png)
![4-(2-Bromo-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416117.png)
![Octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride](/img/structure/B1416119.png)
